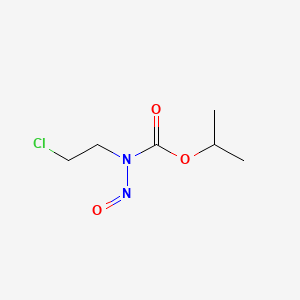

Thorium silicate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

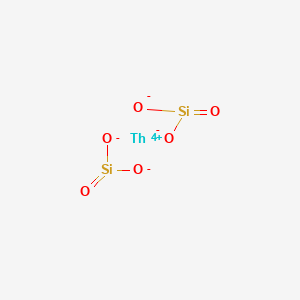

Thorium silicate, also known as thorite, is a naturally occurring mineral with the chemical formula ThSiO₄. It is an orthosilicate of thorium and is isostructural with zircon (ZrSiO₄) and coffinite (USiO₄). This compound is primarily found in felsic igneous rocks and their associated pegmatites.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Thorium silicate can be synthesized using the hydrothermal method. This involves mixing thorium chloride (ThCl₄) solution with sodium silicate containing silicon dioxide (SiO₂). The mixture is then subjected to high temperatures and pressures to facilitate the formation of this compound. Optimal conditions for this synthesis include a temperature of 250°C and a pH of 8-9, achieved by buffering with sodium bicarbonate .

Industrial Production Methods: While industrial-scale production methods for this compound are not widely established, the hydrothermal method remains a primary approach for laboratory-scale synthesis. The process involves careful control of temperature, pressure, and pH to ensure high purity and yield of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Thorium silicate undergoes various chemical reactions, including dissolution in acidic media. The dissolution kinetics of this compound in sulfuric acid have been studied extensively. The reaction is influenced by factors such as agitation speed, acid concentration, and temperature .

Common Reagents and Conditions: The dissolution of this compound in sulfuric acid is optimized at an agitation speed of 450 rpm, a sulfuric acid concentration of 4 M, and a temperature of 100°C. The reaction follows a chemical control mechanism, with an activation energy of 78.41 kJ/mol .

Major Products Formed: The primary product of this compound dissolution in sulfuric acid is thorium sulfate. The reaction order with respect to sulfuric acid concentration varies with temperature, averaging around 1.64 .

Applications De Recherche Scientifique

Thorium silicate has several scientific research applications, particularly in the fields of nuclear energy and materials science. It is used in the development of thorium-based nuclear fuels, which offer advantages such as higher energy density and lower waste production compared to uranium-based fuels .

Mécanisme D'action

Thorium silicate is similar to other orthosilicates such as zircon (ZrSiO₄) and coffinite (USiO₄) These compounds share structural similarities and are isostructuralZircon and coffinite, while also important, do not possess the same level of radioactivity and are used in different contexts .

Comparaison Avec Des Composés Similaires

- Zircon (ZrSiO₄)

- Coffinite (USiO₄)

Thorium silicate stands out due to its potential in nuclear applications and its unique electronic properties, making it a compound of significant interest in scientific research and industrial applications.

Propriétés

Formule moléculaire |

O6Si2Th |

|---|---|

Poids moléculaire |

384.20 g/mol |

Nom IUPAC |

dioxido(oxo)silane;thorium(4+) |

InChI |

InChI=1S/2O3Si.Th/c2*1-4(2)3;/q2*-2;+4 |

Clé InChI |

HILGEKJGFMSCTO-UHFFFAOYSA-N |

SMILES canonique |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Th+4] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol](/img/structure/B13813718.png)

![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)

![4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B13813726.png)

![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)

![2'-Chloro-4'-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide](/img/structure/B13813741.png)

![Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13813763.png)